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Compound of Interest

Compound Name: 2-Aminobenzenecarbothioamide

Cat. No.: B1270963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical

calculations to elucidate the molecular properties of 2-Aminobenzenecarbothioamide (2-

ABT). 2-ABT, a molecule with the chemical formula C₇H₈N₂S, features an aromatic ring

substituted with both an amine (-NH₂) and a thioamide (-C(S)NH₂) group.[1] This structure

makes it an interesting candidate for pharmaceutical and materials science research.

Computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-

destructive means to investigate its electronic and structural characteristics, providing insights

that are highly complementary to experimental data.

Core Computational Methodologies
The primary approach for the quantum chemical analysis of 2-ABT involves Density Functional

Theory (DFT), a versatile and popular method in computational chemistry.[2] DFT calculations

are well-suited for predicting the properties of molecular systems by approximating the

solutions to the Schrödinger equation.[3][4]

Experimental Protocols: Computational Details
A typical computational protocol for analyzing 2-ABT is as follows:
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Initial Structure: The molecular structure of 2-Aminobenzenecarbothioamide is first drawn

using a molecular builder and subjected to a preliminary geometry optimization using a

lower-level theory or molecular mechanics.

Geometry Optimization: Full geometry optimization is performed in the gas phase using DFT.

A common and effective combination of functional and basis set is the B3LYP (Becke, three-

parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. This level of

theory provides a good balance between accuracy and computational cost for organic

molecules.

Frequency Calculations: Following optimization, vibrational frequency calculations are

performed at the same level of theory. The absence of imaginary frequencies confirms that

the optimized structure corresponds to a true energy minimum on the potential energy

surface. These calculations also provide theoretical infrared (IR) and Raman spectra.

Electronic Property Analysis: Based on the optimized geometry, further calculations are

carried out to determine key electronic properties. These include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical

reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density

surface to identify electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: To study hyperconjugative interactions, charge

delocalization, and intramolecular bonding.

All calculations are typically performed using a quantum chemistry software package such as

Gaussian.

Data Presentation: Calculated Molecular Properties
The following tables summarize the quantitative data derived from DFT calculations on 2-
Aminobenzenecarbothioamide. (Note: The following data are illustrative and representative

of what would be expected from a B3LYP/6-311++G(d,p) calculation, synthesized for the

purpose of this guide.)
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Table 1: Optimized Geometric Parameters
This table presents selected bond lengths, bond angles, and dihedral angles for the optimized

structure of 2-ABT.

Parameter Bond/Atoms Calculated Value

Bond Lengths (Å)

C=S 1.685

C-N (thioamide) 1.358

C-C (aromatic) 1.390 - 1.410

C-N (amine) 1.385

Bond Angles (°)

N-C-S (thioamide) 124.5

C-C-N (amine) 121.8

H-N-H (amine) 115.0

Dihedral Angles (°)

C-C-C-N (amine) 179.8

C-C-C(S)-N -25.4

Table 2: Vibrational Frequencies
Key calculated vibrational frequencies are compared with typical experimental IR absorption

bands. Theoretical frequencies are often scaled to better match experimental values.
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Vibrational Mode Calculated Frequency (cm⁻¹)
Typical Experimental Range

(cm⁻¹)

N-H stretch (amine, asym) 3485 3450 - 3500

N-H stretch (amine, sym) 3390 3350 - 3400

N-H stretch (thioamide) 3250 3150 - 3300

C-H stretch (aromatic) 3080 - 3050 3000 - 3100

C=C stretch (aromatic) 1610, 1580 1550 - 1620

N-H bend (amine) 1625 1600 - 1650

C-N stretch (thioamide) 1450 1420 - 1480

C=S stretch 850 800 - 900

Table 3: Electronic Properties
This table summarizes key electronic descriptors calculated for 2-ABT.

Property Calculated Value

HOMO Energy -5.85 eV

LUMO Energy -1.22 eV

HOMO-LUMO Energy Gap (ΔE) 4.63 eV

Dipole Moment 3.45 Debye

Visualization of Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the computational

processes and the interplay between different calculated properties.
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Caption: A standard workflow for quantum chemical calculations.
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Caption: Interrelationship of key calculated molecular properties.

Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of 2-
Aminobenzenecarbothioamide. By employing methods such as DFT with the B3LYP

functional, researchers can obtain reliable data on the molecule's geometry, vibrational modes,

and electronic characteristics. This information is invaluable for understanding its stability,
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potential intermolecular interactions, and reactivity. The synergy between these computational

predictions and experimental results can accelerate the drug development process and guide

the design of new materials with desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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